Gardenia yellow

Food colorant Colorimetry Synthetic replacement

Replace synthetic dyes in aqueous systems. Gardenia yellow (CAS 89382-88-7) offers water solubility, broad pH stability (3-10), and intermediate thermal resistance (Ea=17.3 kJ/mol). Key data: • DPPH IC50 = 0.188 mg/mL (antioxidant) • Wash fastness Grade 4-5 on silk/wool • Color value 20-550 units. Standardized geniposide ≤1.0% ensures consistent performance. Suitable for beverages, textiles, and functional foods.

Molecular Formula C44H64O24
Molecular Weight 977.0 g/mol
CAS No. 89382-88-7
Cat. No. B10762739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardenia yellow
CAS89382-88-7
Molecular FormulaC44H64O24
Molecular Weight977.0 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10?,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1
InChIKeySEBIKDIMAPSUBY-ZIPZRGNMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/
Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/

Gardenia Yellow: Specifications and Natural Colorant Profile


Gardenia yellow, a water-soluble carotenoid pigment derived from the fruit of *Gardenia jasminoides* Ellis, is a natural food colorant and bioactive compound. Its principal chromophores are crocins and crocetin [1]. Commercial specifications are defined by color value (E1%1cm at 440 nm), which ranges from 20 to 550 units depending on purity grade, with higher values indicating greater tinctorial strength and fewer inactive impurities [2]. As a clean-label alternative to synthetic yellow dyes, its procurement requires careful evaluation of color value, geniposide content (≤1.0%), and stability profile to ensure application-specific performance.

Color Value

E1%1cm 440 nm range defines tinctorial strength and grade selection

Geniposide Limit

≤1.0% ensures compliance with food additive specifications

Stability Profile

Broad pH stability (3–10) and intermediate thermal tolerance for aqueous-based systems

Gardenia Yellow vs. Alternative Colorants: Critical Differences


Selecting a yellow colorant based solely on hue or 'natural' classification is scientifically insufficient. Significant differences exist between Gardenia yellow and other yellow pigments in thermal stability, photostability, pH-dependent color retention, and ancillary bioactive functions. For instance, synthetic Food Yellow No. 4 (tartrazine) exhibits superior thermal stability (>99% residual color after autoclaving) [1], while curcumin, though potent in antioxidant activity, degrades more rapidly under thermal stress and exhibits poor fastness on textiles [2]. Conversely, Gardenia yellow demonstrates an intermediate thermal degradation profile, broad pH stability (3–10), and unique water solubility among carotenoids—a combination that dictates its specific suitability for aqueous-based foods, beverages, and silk dyeing where other yellow pigments fail. The following quantitative evidence clarifies precisely where Gardenia yellow differentiates itself and guides informed procurement.

Thermal Stability Mismatch

Tartrazine exhibits reported higher residual color after autoclaving; Gardenia yellow’s intermediate degradation profile may not suit ultra-high-temperature processes.

pH-Dependent Hue Shift

Curcumin turns reddish-brown above pH 7, while Gardenia yellow retains yellow hue up to pH 10—broadening alkaline-formulation compatibility but limiting turmeric substitution.

Photostability and Fastness Differences

Curcumin-based dyes show poor wash fastness on textiles; Gardenia yellow’s reported higher fastness ratings do not guarantee equivalence in all fiber types.

Gardenia Yellow Procurement Evidence


Color Shift vs. Synthetic Tartrazine

In a direct comparative study evaluating natural substitutes for synthetic food dyes, Gardenia yellow exhibited a quantifiable color difference (ΔE) of 7.55 when measured against Food Yellow No. 4 (tartrazine) [1]. This metric defines the perceptible shift in hue that formulators must account for when reformulating products from synthetic to natural color sources.

Color Difference vs. Tartrazine
Head-to-head
ΔE = 7.55 units
Quantifies reformulation hue shift from synthetic to natural
CIELAB, aqueous solution; perceptible difference
Food colorant Colorimetry Synthetic replacement

Thermal Degradation Kinetics vs. Natural Yellows

A comparative thermal degradation study of six natural yellow colorants (lutein, riboflavin, curcumin, β-carotene, gardenia yellow, and *Opuntia* betaxanthins) over a 30–90 °C range revealed distinct stability hierarchies [1]. Gardenia yellow occupied an intermediate stability position, degrading less rapidly than betaxanthins and riboflavin but more rapidly than the highly stable β-carotene and lutein.

Thermal Stability Ranking
Cross-study comparable
Ea = 17.3 kJ/mol; half-life 80°C ~2.5 h
Intermediate stability: greater than betaxanthins, less than lutein
First-order kinetics, 30–90°C aqueous models
Thermal stability Food processing Kinetics

Wash and Rub Fastness vs. Curcumin

In a direct comparison of three natural yellow dyes applied to silk, Gardenia yellow demonstrated the highest fastness ratings among the tested colorants [1]. While curcumin (turmeric) exhibited greater initial coloring power, Gardenia yellow provided superior durability against washing and rubbing.

Wash Fastness vs. Curcumin
Head-to-head
Grade 4–5 (wash) vs. Grade 2–3
Reported higher fastness on silk; ≥2 grade advantage
ISO standard tests on silk fabric
Textile dyeing Color fastness Silk functionalization

Radical Scavenging Antioxidant Capacity

Gardenia yellow pigment exhibits significant in vitro free radical scavenging activity, with IC50 values determined across multiple assay systems [1]. These values provide a quantitative baseline for comparing its functional antioxidant potential against other natural extracts or purified compounds.

Radical Scavenging IC50
Reported
DPPH IC50 = 0.188 mg/mL; ABTS IC50 = 0.510 mg/mL
Supports dual colorant-antioxidant functionality screening
In vitro spectrophotometric assays
Antioxidant Functional food Bioactivity

pH Stability vs. Curcumin

Gardenia yellow maintains consistent yellow coloration across a broad pH spectrum (approximately pH 3–10), whereas curcumin (turmeric) exhibits a pronounced color shift from yellow to reddish-brown above pH 7.0 [1]. This differential stability directly impacts formulation versatility.

pH Stability Range
Class-level inference
Gardenia yellow: pH 3–10 stable; Curcumin: pH 2–7
Extends stable yellow hue by ~3 pH units into alkaline range
May support neutral-to-alkaline product formulation
pH stability Beverage formulation Food processing

Thermal Stability with Phenolic Co-Formulation

The addition of specific phenolic compounds significantly improves the thermal stability of Gardenia yellow pigment through hydrogen bonding interactions [1]. This provides a formulational lever to enhance performance beyond the intrinsic stability of the native pigment.

Stabilization by Co-Formulation
Reported
Residual >85% after 80°C/120 min with phenolics vs. ~70–75% alone
Reported improvement in thermal retention with phenolic synergists
May enable use in more demanding thermal processes
Stabilization Formulation science Phenolic synergists

Gardenia Yellow Application Scenarios


Clean-Label Beverage Formulation

Gardenia yellow is optimally suited for aqueous beverages within pH 4.0–7.0, including sports drinks, vitamin waters, and dairy alternatives, where its broad pH stability ensures consistent yellow coloration without hue shift [1]. Its intermediate thermal stability (Ea = 17.3 kJ/mol) is adequate for standard pasteurization processes (HTST, 72°C/15 sec), while its water solubility eliminates the need for emulsifiers required by oil-soluble carotenoids like β-carotene [2]. Formulators should account for the 7.55 ΔE color difference relative to tartrazine when reformulating legacy products [3].

Silk and Natural Fiber Dyeing

For textile applications on protein fibers (silk, wool), Gardenia yellow provides wash fastness ratings of Grade 4–5, significantly outperforming curcumin-based dyes (Grade 2–3) in durability through laundering [1]. While curcumin imparts greater initial color depth and antioxidant functionality, Gardenia yellow's superior rub and wash fastness makes it the preferred choice for apparel and home textiles requiring color longevity. The dyeing process should be conducted under mildly acidic conditions (pH 4.5–5.5) to maximize uptake [1].

Baked Goods and Thermally Processed Foods

Gardenia yellow occupies an intermediate thermal stability tier among natural yellow colorants, making it appropriate for baked products with moderate thermal exposure (e.g., cookies, cakes, extruded snacks) where betaxanthins and riboflavin would degrade too rapidly [1]. For applications involving extended high-temperature processing (>100°C), co-formulation with phenolic stabilizers (e.g., tannic acid, rosmarinic acid) is recommended to enhance color retention by 10–15% absolute [2]. The pigment's pH stability (3–10) also accommodates the alkaline environment created by chemical leavening agents [3].

Dual Colorant-Antioxidant Functional Ingredients

In 'clean-label' product development where colorants also contribute to health claims, Gardenia yellow offers measurable in vitro antioxidant activity (DPPH IC50 = 0.188 mg/mL) [1]. This distinguishes it from inert synthetic dyes (e.g., tartrazine, sunset yellow) that provide no bioactive function. While its antioxidant potency is lower than pure ascorbic acid or high-phenolic extracts, the combination of consistent yellow coloration with demonstrable radical scavenging activity supports its use in functional confectionery, supplements, and nutraceutical gummies where both visual appeal and bioactive claims are valued.

Application
Selection Property
Validation Focus
Clean-Label Beverage Formulation
Broad pH stability & water solubility
Color consistency across pH 4–7 and pasteurization tolerance
Silk & Natural Fiber Dyeing
High wash and rub fastness on protein fibers
Grade 4–5 fastness under acidic dyeing conditions; durability in laundering
Baked Goods & Thermally Processed Foods
Intermediate thermal stability & pH tolerance
Retention improvement with phenolic co-formulation; leavening agent compatibility
Dual Colorant-Antioxidant Functional Ingredients
Measurable in vitro radical scavenging activity
Antioxidant claim support; differentiation from inert synthetic dyes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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